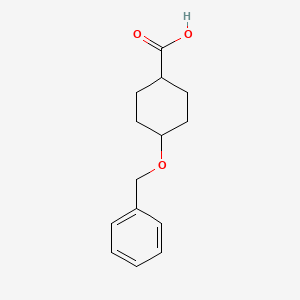
4-(Benzyloxy)cyclohexanecarboxylic acid
Übersicht
Beschreibung
4-(Benzyloxy)cyclohexanecarboxylic acid is a chemical compound with the CAS Number: 66500-40-1 . It has a molecular weight of 234.3 and its linear formula is C14H18O3 . It is typically a white to yellow solid .
Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Luminescent Properties in Lanthanide Coordination Compounds
4-(Benzyloxy)cyclohexanecarboxylic acid derivatives have been utilized as ligands in lanthanide coordination compounds. These derivatives significantly affect the luminescent properties of the complexes, with electron-releasing or electron-withdrawing substituents playing a crucial role in photophysical behaviors. For example, electron-releasing substituents increase the electron density of the ligand, enhancing the photoluminescence of Tb(3+) complexes. In contrast, electron-withdrawing groups decrease the sensitization efficiency of the Tb(3+)-centered luminescence. The study provides insights into the relationship between chemical structure modifications and photophysical outcomes in these compounds (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Guest Inclusion Properties of Cyclic Imides
Cyclic imides containing this compound structures have been studied for their guest inclusion properties. The study highlights how different cyclic imides encapsulate guest molecules, with the architecture of the imides playing a significant role in how these interactions take place. This research offers valuable insights into the design and function of molecular systems for targeted applications, such as drug delivery or molecular sensing (Singh & Baruah, 2013).
Catalysis and Chemical Synthesis Applications
Catalytic Hydrocarboxylation of Cyclohexane
A copper(ii) metal-organic framework (MOF) involving this compound has been synthesized and demonstrated as an efficient catalyst for the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid in water/ionic liquid medium. This study underscores the potential of this compound in catalytic applications, paving the way for more sustainable and efficient chemical processes (Paul et al., 2016).
Miscellaneous Applications
Coordination Chemistry and Material Functionality
The coordination chemistry of cyclohexanecarboxylic acid, a closely related compound, has been extensively studied, revealing its versatility in forming complex structures with metal ions. These structures have potential applications in material science, particularly as magnetic materials. The study provides a comprehensive overview of the capabilities of such cyclohexanecarboxylic acid derivatives and their potential applications in developing new materials (Lin & Tong, 2011).
Safety and Hazards
The safety information for 4-(Benzyloxy)cyclohexanecarboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-(Benzyloxy)cyclohexanecarboxylic acid . For instance, the ionization state of carboxylic acids can change with pH, which can affect their absorption and distribution in the body.
Eigenschaften
IUPAC Name |
4-phenylmethoxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHKUOPEMAFMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

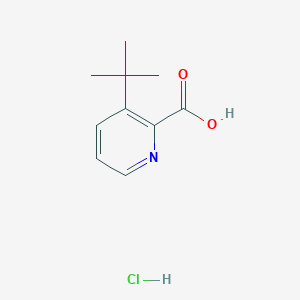
![4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide](/img/structure/B2831693.png)
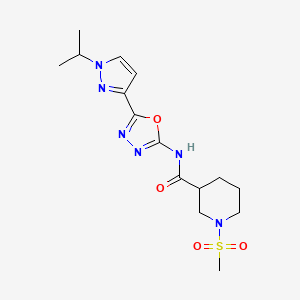
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyloxane-4-carboxamide](/img/structure/B2831696.png)
![8-(4-ethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2831697.png)
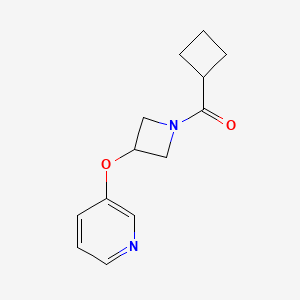
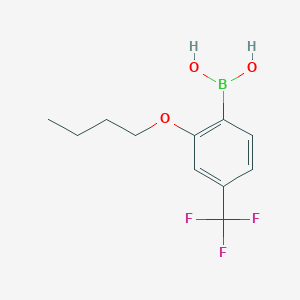
![4-[(Methylsulfonyl)amino]butanoic acid](/img/structure/B2831705.png)
![7-Bromo-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2831706.png)
![5-(2-Hydroxyethyl)-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2831707.png)
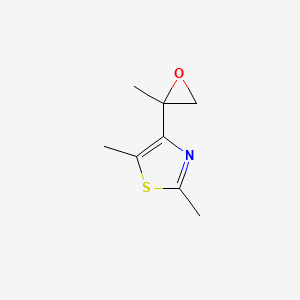
![8-chloro-N-(2-ethoxyphenyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2831710.png)

![2-[(2,4-Dichlorophenyl)methyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)